molecular formula C21H14O B11955303 10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one CAS No. 14659-82-6

10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one

Cat. No.: B11955303
CAS No.: 14659-82-6
M. Wt: 282.3 g/mol
InChI Key: BVNBQDWDDAHDRC-UHFFFAOYSA-N
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Description

10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one is an organic compound with the molecular formula C21H14O It is a member of the dibenzocycloheptene family, characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring

Chemical Reactions Analysis

Types of Reactions

10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5H-dibenzo[a,d]cyclohepten-5-one: Lacks the phenyl group at the 10-position.

    10-methyl-5H-dibenzo[a,d]cyclohepten-5-one: Contains a methyl group instead of a phenyl group at the 10-position.

    10-ethyl-5H-dibenzo[a,d]cyclohepten-5-one: Contains an ethyl group at the 10-position.

Uniqueness

10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one is unique due to the presence of the phenyl group at the 10-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

CAS No.

14659-82-6

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

9-phenyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one

InChI

InChI=1S/C21H14O/c22-21-17-11-5-4-10-16(17)14-20(15-8-2-1-3-9-15)18-12-6-7-13-19(18)21/h1-14H

InChI Key

BVNBQDWDDAHDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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